6-Methyl-6-phenylfulvene
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Overview
Description
6-Methyl-6-phenylfulvene is a chemical compound with the molecular formula C13H12 . It is also known by other names such as Benzene, [1-(2,4-cyclopentadien-1-ylidene)ethyl]-, and 1-cyclopenta-2,4-dien-1-ylideneethylbenzene .
Molecular Structure Analysis
The molecular weight of 6-Methyl-6-phenylfulvene is 168.23 g/mol . The InChIKey, which is a unique identifier for the compound, is MBNCGVQBXYMZSC-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Methyl-6-phenylfulvene are complex and varied. For instance, irradiation of different fulvenes results in an unusual photoisomerization and leads to spiro [2.4]heptadienes .Physical And Chemical Properties Analysis
6-Methyl-6-phenylfulvene has a molecular weight of 168.23 g/mol and a complexity of 246 . It has a rotatable bond count of 1 and a topological polar surface area of 0 Ų .Scientific Research Applications
Frustrated Lewis Pair Catalyzed Hydrosilylation
6-Methyl-6-phenylfulvene has been used in the frustrated Lewis pair (FLP) mediated hydrosilylation of pentafulvenes . This process yields allyl silanes with high regioselectivity in excellent yields . The FLP-catalyzed hydrosilylation of 6,6-dimethylbenzofulvene was complete in 24 hours in excellent yield .
Hydrogenation and Protodesilylation
The FLP-catalyzed hydrosilylation of 6,6-dimethylfulvene leads to iso-propyl cyclopentene according to a FLP-catalyzed triple domino reaction consisting of hydrosilylation, hydrogenation, and protodesilylation .
Cyclodehydrogenation
6-Methyl-6-phenylfulvene has been used in the cyclodehydrogenation of 3-Isopropenyl- and 3-(1-Phenylvinyl)-tropolones to 8H-Cyclohepta[b]furan-8-one derivatives . This process involves the treatment of 3-Isopropenyltropolone and 3-(1-Phenylvinyl)tropolone with 2,3-dichloro-5,6-dicyano-p-benzoquinone or performic acid .
Proton Magnetic Resonance Spectroscopy
The high-resolution proton magnetic resonance spectra of 6-Methyl-6-phenylfulvene have been studied in detail . These studies help in understanding the aromatic character of fulvenes .
Future Directions
Mechanism of Action
Target of Action
6-Methyl-6-phenylfulvene is a complex organic compound that belongs to the class of benzene and substituted derivatives Its aromatic character suggests that it may interact with various biological targets that have affinity for aromatic compounds .
Mode of Action
It is known that the compound has an aromatic character, which suggests that it may interact with its targets through pi stacking, a common interaction between aromatic rings . This interaction could lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
It is classified under the biosynthetic pathway of shikimates and phenylpropanoids . These pathways are involved in the production of a wide range of secondary metabolites in plants, including flavonoids, tannins, and lignin, which play crucial roles in plant defense mechanisms.
Result of Action
Given its aromatic nature, it may influence the structure and function of various biomolecules through interactions with aromatic residues .
properties
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylideneethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCGVQBXYMZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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